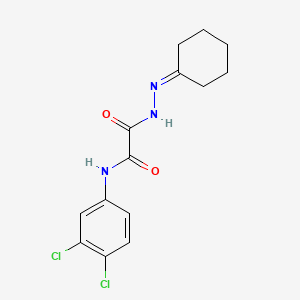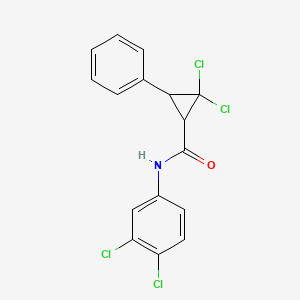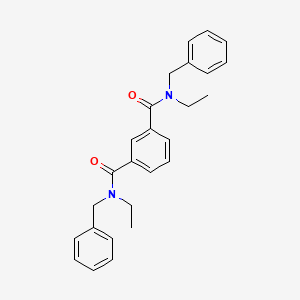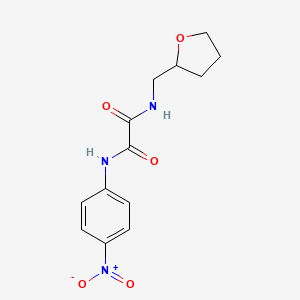![molecular formula C16H12N2O4 B4954479 (5E)-1-Benzyl-5-[(furan-2-YL)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B4954479.png)
(5E)-1-Benzyl-5-[(furan-2-YL)methylidene]-1,3-diazinane-2,4,6-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-1-Benzyl-5-[(furan-2-YL)methylidene]-1,3-diazinane-2,4,6-trione is a complex organic compound that features a benzyl group, a furan ring, and a diazinane trione structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-Benzyl-5-[(furan-2-YL)methylidene]-1,3-diazinane-2,4,6-trione typically involves the condensation of benzylamine with furan-2-carbaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the yield and purity of the product. The use of advanced catalysts and solvents can enhance the efficiency of the reaction, making it suitable for large-scale production. The reaction parameters, such as temperature, pressure, and catalyst concentration, are carefully monitored and controlled to achieve consistent results.
Analyse Des Réactions Chimiques
Types of Reactions
(5E)-1-Benzyl-5-[(furan-2-YL)methylidene]-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,5-dicarboxylic acid, while reduction of the compound may produce benzyl alcohol or benzylamine derivatives.
Applications De Recherche Scientifique
(5E)-1-Benzyl-5-[(furan-2-YL)methylidene]-1,3-diazinane-2,4,6-trione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (5E)-1-Benzyl-5-[(furan-2-YL)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Polycyclic Aromatic Compounds: Compounds with multiple aromatic rings, such as fluoranthene and benzo[ghi]perylene.
Uniqueness
(5E)-1-Benzyl-5-[(furan-2-YL)methylidene]-1,3-diazinane-2,4,6-trione is unique due to its combination of a benzyl group, a furan ring, and a diazinane trione structure. This combination imparts distinct chemical properties and potential applications that are not observed in similar compounds. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
(5E)-1-benzyl-5-(furan-2-ylmethylidene)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4/c19-14-13(9-12-7-4-8-22-12)15(20)18(16(21)17-14)10-11-5-2-1-3-6-11/h1-9H,10H2,(H,17,19,21)/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUIWKJPLRVPTPU-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=CO3)C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=CO3)/C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-adamantyl[(4-nitrobenzoyl)amino]acetic acid](/img/structure/B4954403.png)

![2-[6-bromo-4-(2-chlorophenyl)-2-methyl-3(4H)-quinazolinyl]acetohydrazide](/img/structure/B4954419.png)
![2-Methyl-4-[(2-methylphenyl)methyl]imidazo[1,2-a]benzimidazole;hydrochloride](/img/structure/B4954426.png)
![2-Iodo-6-methoxy-4-[3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B4954432.png)
![(5E)-3-(3-nitrobenzyl)-5-{[2-(prop-2-yn-1-yloxy)naphthalen-1-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4954437.png)
![3-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B4954448.png)

![N-[2-(dimethylamino)ethyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B4954463.png)
![N-[4-(butanoylamino)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B4954465.png)
![(3aS,6aR)-3-[2-(4-fluorophenyl)ethyl]-5-[(1-propan-2-ylpyrazol-4-yl)methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4954471.png)


![N-{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-3-(1-piperidinyl)-1-propanamine](/img/structure/B4954506.png)
